Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate
Description
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate (CAS: 81703-93-7) is a chiral, unsaturated ester featuring a dioxolane ring and a conjugated propenoate group. Its structure includes a (4S)-configured 2,2-dimethyl-1,3-dioxolane moiety linked to a methyl acrylate group in the (2E)-configuration . This compound is often used as an intermediate in pharmaceutical synthesis due to its reactivity in alkylation and coupling reactions . Key identifiers include:
The dioxolane ring provides steric protection for hydroxyl groups, making it valuable in prodrug design or controlled-release formulations . Its E-configuration ensures spatial orientation critical for stereoselective reactions .
Properties
IUPAC Name |
methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZZSPHSNBVYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337098 | |
| Record name | Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81703-94-8 | |
| Record name | Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dess–Martin Periodinane Oxidation
- Reactants : Alcohol precursor (e.g., compound 3 in), Dess–Martin periodinane
- Conditions : Dichloromethane (DCM), 2 hours stirring.
- Outcome : Generates an aldehyde intermediate (e.g., methyl (4Z)-6-[(4S,5S)-5-formyl-2,2-dimethyl-1,3-dioxolan-4-yl]hex-4-enoate).
Esterification with Methyl Chloride
- Reactants : Carboxylic acid derivative, methyl chloride/base
- Conditions : Anhydrous solvent (e.g., THF), room temperature.
- Workup : Extraction with Et₂O, drying (Na₂SO₄), and vacuum concentration.
Olefination for Double Bond Formation
The prop-2-enoate group is established via Wittig or Horner–Wadsworth–Emmons reactions:
Purification and Characterization
Final purification typically employs flash chromatography (EtOAc/hexanes gradients) followed by NMR and mass spectrometry validation. Key spectral data include:
- ¹H NMR : Signals at δ 1.3–1.5 ppm (dimethyl groups), δ 3.7 ppm (dioxolane protons), δ 5.3–6.3 ppm (acrylate protons).
- MS (ESI) : Molecular ion peak at m/z 186.20 [M+H]⁺.
Synthetic Challenges and Optimizations
- Steric Hindrance : Bulky dioxolane groups may slow esterification; using activated esters (e.g., imidazolides) improves yields.
- Oxidation Control : Dess–Martin periodinane is preferred over Cr-based reagents for cleaner oxidation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in new ester derivatives with different functional groups .
Scientific Research Applications
Organic Synthesis
1.1 Synthesis of Bioactive Compounds
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of glycerol derivatives which are important in medicinal chemistry .
1.2 Polymerization Studies
The compound has been explored for its potential in polymerization processes. It can participate in radical polymerization to form polymers with desirable properties for coatings and adhesives. Research indicates that incorporating dioxolane units can enhance the thermal stability and mechanical strength of the resultant polymers .
Bio-Based Solvent Development
2.1 Alternative Solvent Research
Recent studies have highlighted the challenges associated with traditional solvents, prompting a shift towards bio-based alternatives. This compound has been investigated as a potential aprotic solvent due to its favorable solubility parameters and low toxicity profile. The development process involves rigorous testing of Hansen solubility parameters and toxicity assessments to ensure its viability as a green solvent .
Case Study: Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate
This case study illustrates the application of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), derived from glycerol, as an alternative solvent. The study emphasizes the importance of early-stage toxicity testing and functional proficiency in solvent development . The findings suggest that while MMC is promising as a bio-based solvent, further research is needed to fully understand its environmental impact.
Toxicity and Safety Assessments
Research into the safety profile of this compound reveals important insights regarding its human health effects. Toxicity databases such as ToxValDB provide relevant data on exposure risks and health hazards associated with this compound . Understanding these factors is crucial for its application in consumer products and industrial processes.
Mechanism of Action
The mechanism by which methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The dioxolane ring and ester group play crucial roles in these mechanisms, facilitating reactions through their unique electronic and steric properties .
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, differing in ester groups, stereochemistry, or substituents:
Key Observations :
- Ester Group Influence : Ethyl analogs (e.g., from ) exhibit higher lipophilicity, affecting solubility and bioavailability compared to the methyl variant .
- Thermal Behavior: Fatty acid esters like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl palmitate show dual endothermic transitions (30–55°C), suggesting liquid-crystalline phases absent in the shorter propenoate .
- Regulatory Status: Compounds like the ethyl-methyl dioxolane acrylate (CAS 69701–99–1) face EPA restrictions due to toxicity risks, unlike the methyl propenoate .
Physicochemical Properties
Notes:
- The methyl propenoate’s dioxolane ring is acid-labile, enabling controlled hydrolysis in prodrug activation .
- Fatty acid esters (e.g., palmitate) resist hydrolysis due to steric hindrance and hydrophobicity .
Biological Activity
Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, also known as (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl prop-2-enoate, is a compound with significant biological activities that have been the subject of various studies. This article explores its biological properties, including antioxidant, anti-inflammatory, and antinociceptive effects, supported by relevant case studies and research findings.
The molecular formula for this compound is with a molecular weight of 174.21 g/mol. Its structure features a dioxolane ring which contributes to its unique reactivity and biological properties.
1. Antioxidant Activity
Research has demonstrated that derivatives of this compound exhibit notable antioxidant properties . For instance, a study involving Se-DMC (a selenium-containing derivative) showed significant scavenging activity against free radicals such as DPPH and ABTS radicals. The antioxidant capacity was measured using various assays that indicate the potential of these compounds to mitigate oxidative stress in biological systems .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects using animal models. In one study, Se-DMC was found to significantly reduce paw edema induced by glutamate and ear edema caused by croton oil. These results suggest that the compound may modulate inflammatory pathways effectively .
3. Antinociceptive Properties
The antinociceptive activity of this compound has been assessed through various pain models. The compound demonstrated a reduction in nociception induced by acetic acid and glutamate in mice. The mechanism appears to involve interactions with both serotonergic and glutamatergic systems .
Case Study 1: Antioxidant and Antinociceptive Evaluation of Se-DMC
In an experimental setup involving male Swiss mice, the administration of Se-DMC at doses of 1, 10, and 50 mg/kg resulted in:
- A significant reduction in pain response in the acetic acid test.
- Decreased myeloperoxidase activity in ear tissues, indicating reduced inflammation.
The study concluded that the compound's antioxidant properties play a crucial role in its antinociceptive effects .
Case Study 2: Development of Bio-based Solvents
Another study investigated the potential application of this compound as a bio-based solvent. The research emphasized its low toxicity and effectiveness as an alternative solvent in chemical processes. This highlights not only its biological activity but also its applicability in sustainable chemistry .
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH and ABTS scavenging assays | Significant radical scavenging activity |
| Anti-inflammatory | Paw edema model | Reduced edema formation |
| Antinociceptive | Acetic acid and glutamate tests | Decreased pain response |
Q & A
Q. What are the common synthetic routes for Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate?
The compound is typically synthesized via esterification or coupling reactions involving protected diol intermediates. For example, the (S)-2,2-dimethyl-1,3-dioxolan-4-yl group is introduced using stereoselective methods, such as coupling tert-butoxycarbonyl (Boc)-protected amino acids with hydroxyl-bearing dioxolane derivatives . Reaction optimization often employs cesium carbonate as a base and acetonitrile as a solvent under reflux conditions (e.g., 75°C for 1.5 hours) to achieve yields >60% .
Q. How is the compound characterized in academic research?
Key characterization techniques include:
- LCMS : To confirm molecular weight (e.g., observed m/z 269 [M+H]⁺) and purity .
- HPLC : Retention times (e.g., 0.77 minutes under SMD-TFA05 conditions) are used for analytical validation .
- Chiral chromatography : To resolve stereoisomers, as seen in the separation of (R)- and (S)-enantiomers of related dioxolane derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Stereochemistry is managed through chiral auxiliaries or enantioselective catalysis. For instance, the (4S)-configured dioxolane moiety in intermediates is preserved by using (S)-specific protecting groups, such as Boc-L-serine methyl ester, which directs coupling reactions to favor desired stereoisomers (70–75% yield) . Competing pathways (e.g., epimerization) are mitigated by avoiding prolonged reaction times or acidic conditions .
Q. What challenges arise in optimizing reaction conditions for α,β-unsaturated ester derivatives?
Reduction of α,β-unsaturated esters (e.g., using CoCl₂/NaBH₄) can lead to incomplete conversion or byproducts due to competing hydrogenation pathways. For example, attempted reduction of a similar ester yielded only the saturated product (methyl 3-[(4S,5R)-5-ethyl-dioxolan-4-yl]propanoate), highlighting the need for catalyst screening or alternative reducing agents .
Q. How should researchers address contradictions in copolymerization data involving dioxolane-containing monomers?
Discrepancies in % conversion values during copolymerization (e.g., Tables V–XX in ) may stem from comonomer reactivity ratios. Applying the Alfrey-Price equations helps reconcile experimental and theoretical data by quantifying monomer feed ratios and reactivity differences .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Molecular docking and density functional theory (DFT) calculations are used to predict interactions with biological targets (e.g., Toll-like receptors). For example, modifying the dioxolane ring’s substituents (e.g., methyl vs. tert-butyl groups) alters binding affinities, which can be modeled using software like AutoDock or Schrödinger .
Q. How does the stability of this compound impact pharmacological applications?
The dioxolane ring enhances metabolic stability by resisting hydrolysis. However, under acidic conditions (e.g., pH < 3), ring-opening can occur, necessitating formulation adjustments. Stability studies using accelerated degradation protocols (40°C/75% RH) are recommended to assess shelf-life .
Q. What strategies are effective for integrating this monomer into copolymers?
Radical polymerization with comonomers like acrylates or itaconates achieves incorporation rates >80% under benzoyl peroxide initiation. Inherent viscosities (~0.45 in DMF) indicate moderate chain lengths, suitable for biomedical matrices .
Q. How is pharmacological profiling conducted for derivatives of this compound?
Derivatives are screened for bioactivity using assays such as:
- TLR-2 agonism : Measured via NF-κB luciferase reporter assays in HEK293 cells .
- Cardiovascular activity : Evaluated in Landiolol hydrochloride analogs, where the dioxolane moiety modulates β-blocker potency .
Methodological Notes
- Data Validation : Cross-reference LCMS/HPLC results with NMR (¹H/¹³C) to confirm structural integrity .
- Stereochemical Analysis : Use polarimetry or X-ray crystallography (e.g., SHELXL refinement) to resolve enantiomers .
- Reaction Troubleshooting : For low yields, optimize protecting group strategies (e.g., switch from Boc to Fmoc) or explore microwave-assisted synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
